![molecular formula C10H8BrNO B1375477 (7-Bromoisoquinolin-3-yl)methanol CAS No. 1318897-45-8](/img/structure/B1375477.png)
(7-Bromoisoquinolin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(7-Bromoisoquinolin-3-yl)methanol” is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol .
Molecular Structure Analysis
The molecular structure of “(7-Bromoisoquinolin-3-yl)methanol” consists of a benzene ring fused with a pyridine moiety, with a bromine atom attached to the 7th carbon and a methanol group attached to the 3rd carbon .Applications De Recherche Scientifique
1. Synthesis of Novel Compounds
(7-Bromoisoquinolin-3-yl)methanol has been involved in the synthesis of various novel compounds. For instance, its derivatives have been used in synthesizing chloroquinoline based chalcones containing 1,2,3-triazole moiety, which were characterized for their absorbance and fluorescence spectra in methanol (Singh, Sindhu, & Khurana, 2015). Additionally, its structural analogs have been synthesized and evaluated for cytotoxic activities, demonstrating promising anti-cancer potentials (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
2. Molecular and Photophysical Studies
The compound has been a subject in studies exploring molecular and photophysical properties. For example, research on the excited-state proton transfer (ESPT) of 7-hydroxyquinoline mediated by methanol molecules in various solvents used this compound or its related derivatives (Bhattacharya & Samanta, 2008). These studies provide insights into how solvent interactions can affect molecular properties and reactions.
3. Prodrug Systems and Reductive Activation
It has also been used in the design of prodrug systems. A study on synthesizing 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation employed similar compounds. These prodrugs demonstrated the potential for fragmentation upon reduction, which is crucial in controlled drug delivery (Couch, Burke, Knox, & Moody, 2008).
4. Luminescence and Energy Transfer Studies
In luminescence and energy transfer research, compounds related to (7-Bromoisoquinolin-3-yl)methanol have been utilized. Studies on polymer ligands containing quinolinone fluorophores have examined their resonance energy transfer and binding properties with metal ions like Tb(III), using methanol or related solvents (Výprachtický, Cimrová, Kukla, & Pavlačková, 2006).
5. Electrochemical Utilization
In electrochemical studies, the utilization of methanol and its derivatives as a C1 source to synthesize heterocycles such as 2,3-dihydroquinazolin-4(1H)-one has been reported. These studies highlight the potential of methanol and its related compounds in facilitating novel synthetic routes (Liu, Xu, & Wei, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of (7-Bromoisoquinolin-3-yl)methanol is Factor XIa (FXIa) . FXIa is a key component in the coagulation cascade, playing a crucial role in the formation of blood clots. It has emerged as a promising therapeutic target for treating thrombotic diseases .
Mode of Action
The compound interacts with its target, FXIa, by inhibiting its activity . The structural determinants governing the selective or dual inhibition of FXIa and Plasma Kallikrein (PKa) were investigated . The compound’s interaction with FXIa results in changes in the coagulation cascade, potentially affecting the formation of blood clots .
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway responsible for blood clot formation . By inhibiting FXIa, the compound may disrupt this pathway, potentially leading to a reduction in blood clot formation .
Pharmacokinetics
The compound’s interaction with fxia suggests that it is likely absorbed and distributed in the body to reach its target .
Result of Action
The inhibition of FXIa by (7-Bromoisoquinolin-3-yl)methanol can lead to a disruption in the coagulation cascade . This disruption could potentially result in a reduction in blood clot formation, which could be beneficial in the treatment of thrombotic diseases .
Propriétés
IUPAC Name |
(7-bromoisoquinolin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-5,13H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUUWNGVOTYHFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromoisoquinolin-3-yl)methanol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.